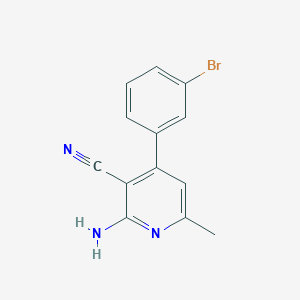

2-amino-4-(3-bromophenyl)-6-methylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-amino-4-(3-bromophenyl)-6-methylnicotinonitrile" is a part of the nicotinonitrile group, which has been the subject of various scientific studies due to its potential applications in materials science and pharmacology. These compounds are synthesized through various methods and possess unique chemical and physical properties that make them valuable for different scientific applications.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including "2-amino-4-(3-bromophenyl)-6-methylnicotinonitrile," can be efficiently carried out through base-catalyzed ring transformations of pyranones with cyanamide and ammonium carbonate separately (Farhanullah et al., 2003). This method highlights an efficient and convenient approach for generating a wide range of aminonicotinonitrile derivatives.

科学的研究の応用

Synthesis and Chemical Properties

- Pyranopyrazoles Synthesis : Zolfigol et al. (2013) developed a method for preparing pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, highlighting the utility of related nicotinonitrile derivatives in organic synthesis (Zolfigol et al., 2013).

- Alkynyl/Alkenyl-Substituted Pyridine Derivatives : Bodireddy et al. (2014) synthesized a new class of alkynyl/alkenyl-substituted pyridine derivatives, indicating the potential for diverse chemical applications of nicotinonitriles (Bodireddy et al., 2014).

Medical and Biological Applications

- Alzheimer's Disease Imaging : Shoghi-Jadid et al. (2002) used a derivative of nicotinonitrile for positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients, demonstrating its potential in medical diagnostics (Shoghi-Jadid et al., 2002).

- Anticancer Research : Mansour et al. (2021) explored the synthesis of various 2-aminonicotinonitrile derivatives and assessed their anticancer properties, highlighting the compound's relevance in pharmacological research (Mansour et al., 2021).

Industrial and Environmental Applications

- Corrosion Inhibition : Ansari et al. (2015) studied the inhibitory effects of pyridine derivatives, including a nicotinonitrile compound, on steel corrosion, indicating its potential in industrial applications (Ansari et al., 2015).

特性

IUPAC Name |

2-amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c1-8-5-11(12(7-15)13(16)17-8)9-3-2-4-10(14)6-9/h2-6H,1H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWZQSPTWNGTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327496 |

Source

|

| Record name | 2-amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile | |

CAS RN |

333394-01-7 |

Source

|

| Record name | 2-amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5510654.png)

![3-methoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5510671.png)

![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)

![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)

![ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5510697.png)

![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine](/img/structure/B5510702.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)